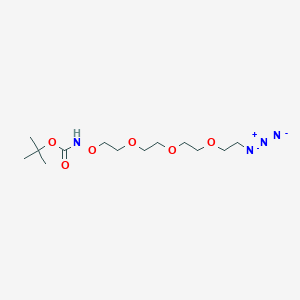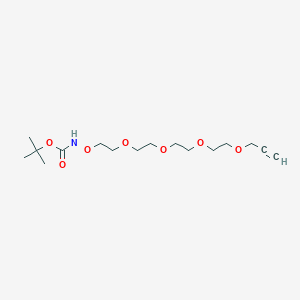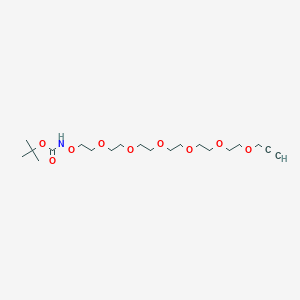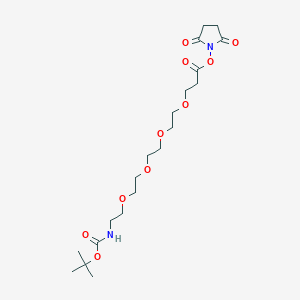
Tecovirimat monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tecovirimat monohydrate, sold under the brand name Tpoxx, is an antiviral medication specifically designed to combat orthopoxviruses, including smallpox, monkeypox, and cowpox . It was the first antipoxviral drug approved in the United States in 2018 . Tecovirimat works by inhibiting the function of a major envelope protein required for the production of extracellular virus, thus preventing the virus from leaving an infected cell and hindering its spread within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tecovirimat monohydrate involves a two-step process starting from cycloheptatriene . The first step is a Diels–Alder reaction of cycloheptatriene with maleic anhydride to form the main ring system . The second step involves a reaction with 4-trifluoromethylbenzhydrazide to produce the cyclic imide of the drug .
Industrial Production Methods: . This method ensures the purity and stability of the compound for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Tecovirimat monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzamide moiety .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.
Oxidation and Reduction: While not common for tecovirimat, these reactions can be induced under specific laboratory conditions.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications at the functional groups.
Scientific Research Applications
Tecovirimat monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antiviral mechanisms and drug design.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily used for treating orthopoxvirus infections, including smallpox, monkeypox, and cowpox.
Industry: Employed in the development of antiviral therapies and stockpiled for potential bioterrorism threats.
Mechanism of Action
Tecovirimat monohydrate exerts its antiviral effects by inhibiting the orthopoxvirus VP37 envelope wrapping protein . This protein is essential for the production of extracellular virus particles. By blocking this protein, tecovirimat prevents the virus from leaving infected cells, thereby hindering its spread within the host . The drug’s action is highly specific to orthopoxviruses, making it an effective treatment for diseases caused by these viruses.
Comparison with Similar Compounds
Cidofovir: Another antiviral used to treat orthopoxvirus infections, but with a different mechanism of action.
Brincidofovir: A derivative of cidofovir with improved pharmacokinetic properties.
Uniqueness of Tecovirimat: Tecovirimat is unique in its specific inhibition of the VP37 envelope wrapping protein, which is a novel target compared to other antivirals . This specificity reduces the likelihood of cross-resistance with other antiviral drugs and enhances its effectiveness against orthopoxviruses.
Properties
CAS No. |
1162664-19-8 |
|---|---|
Molecular Formula |
C19H17F3N2O4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate |
InChI |
InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+; |
InChI Key |
QRHXYGPOQKLBJP-NPIFKJBVSA-N |
SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ST-246; ST 246; ST246; SIGA-246; SIGA246; SIGA 246; Tecovirimat; TPOXX. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















